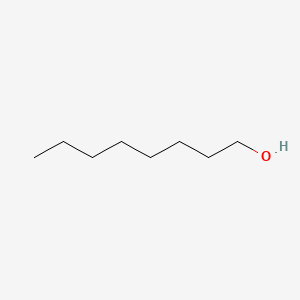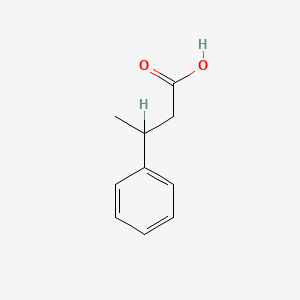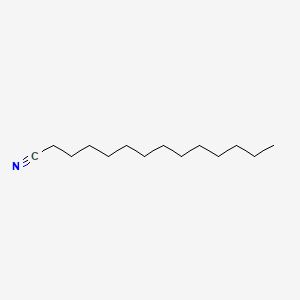
9-Octadecenoic acid, 12-oxo-, methyl ester, (9Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Octadecenoic acid, 12-oxo-, methyl ester, (9Z)- is a chemical compound with the molecular formula C19H34O3. It is a methyl ester derivative of 9-octadecenoic acid, featuring a keto group at the 12th carbon position. This compound is part of the broader class of fatty acid methyl esters, which are commonly used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid, 12-oxo-, methyl ester, (9Z)- typically involves the esterification of 9-octadecenoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or hydrochloric acid
Temperature: 60-70°C
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves:
Feedstock: 9-octadecenoic acid and methanol
Catalyst: Acidic ion-exchange resins
Temperature: 60-80°C
Pressure: 1-2 atm
Analyse Chemischer Reaktionen
Types of Reactions
9-Octadecenoic acid, 12-oxo-, methyl ester, (9Z)- undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkoxides or amines in the presence of a base.
Major Products
Oxidation: 9-Octadecenoic acid, 12-carboxylic acid, methyl ester.
Reduction: 9-Octadecenoic acid, 12-hydroxy-, methyl ester.
Substitution: Various alkyl or amino derivatives of the ester.
Wissenschaftliche Forschungsanwendungen
9-Octadecenoic acid, 12-oxo-, methyl ester, (9Z)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in lipid metabolism and as a model compound for fatty acid derivatives.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Wirkmechanismus
The mechanism by which 9-Octadecenoic acid, 12-oxo-, methyl ester, (9Z)- exerts its effects involves interactions with various molecular targets and pathways:
Lipid Metabolism: It can be incorporated into lipid bilayers, affecting membrane fluidity and function.
Enzyme Inhibition: It may inhibit enzymes involved in fatty acid oxidation, leading to altered metabolic pathways.
Signal Transduction: It can modulate signaling pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Octadecenoic acid, methyl ester (Oleic acid, methyl ester)
- 9,12-Octadecadienoic acid, methyl ester (Linoleic acid, methyl ester)
- 9-Octadecenoic acid, 12-hydroxy-, methyl ester (Ricinoleic acid, methyl ester)
Uniqueness
9-Octadecenoic acid, 12-oxo-, methyl ester, (9Z)- is unique due to the presence of the keto group at the 12th position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with enzymes and receptors, making it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
methyl (Z)-12-oxooctadec-9-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13H,3-9,11-12,14-17H2,1-2H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPHDXIHMQRKSX-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CC=CCCCCCCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)C/C=C\CCCCCCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














